3Z,9Z-Octadecadienoic acid
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Overview
Description
(3Z,9Z)-Octadeca-3,9-dienoic acid is a long-chain fatty acid with the molecular formula C18H32O2. It is characterized by the presence of two double bonds located at the 3rd and 9th positions in the carbon chain, both in the cis configuration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z,9Z)-Octadeca-3,9-dienoic acid can be achieved through various organic synthesis techniques. One common method involves the use of Wittig reactions to introduce the double bonds at the desired positions. The reaction typically involves the use of phosphonium ylides and aldehydes under controlled conditions to form the desired diene structure.
Industrial Production Methods
Industrial production of (3Z,9Z)-Octadeca-3,9-dienoic acid often involves the extraction and purification from natural sources, such as plant oils. The process includes steps like saponification, esterification, and distillation to isolate and purify the compound. Advanced techniques like high-performance liquid chromatography (HPLC) may also be employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(3Z,9Z)-Octadeca-3,9-dienoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the double bonds into epoxides or hydroxyl groups.
Reduction: Hydrogenation can reduce the double bonds to single bonds, converting the compound into a saturated fatty acid.
Substitution: Halogenation reactions can introduce halogen atoms at the double bond positions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere are typical.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of light or a catalyst.
Major Products
Oxidation: Epoxides or diols.
Reduction: Saturated fatty acids.
Substitution: Halogenated fatty acids.
Scientific Research Applications
(3Z,9Z)-Octadeca-3,9-dienoic acid has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of biodegradable polymers and surfactants.
Mechanism of Action
The mechanism of action of (3Z,9Z)-Octadeca-3,9-dienoic acid involves its interaction with cellular membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and function. It also acts as a substrate for various enzymes, leading to the production of bioactive metabolites that can modulate signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
(3Z,9Z)-Hexadeca-3,9-dienoic acid: A similar long-chain fatty acid with two double bonds at the 3rd and 9th positions but with a shorter carbon chain (C16).
Linoleic acid: Another long-chain fatty acid with two double bonds, but located at the 9th and 12th positions.
Uniqueness
(3Z,9Z)-Octadeca-3,9-dienoic acid is unique due to the specific positioning of its double bonds, which imparts distinct chemical and biological properties compared to other similar fatty acids. This unique structure influences its reactivity and interaction with biological systems .
Properties
Molecular Formula |
C18H32O2 |
---|---|
Molecular Weight |
280.4 g/mol |
IUPAC Name |
(3Z,9Z)-octadeca-3,9-dienoic acid |
InChI |
InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-10,15-16H,2-8,11-14,17H2,1H3,(H,19,20)/b10-9-,16-15- |
InChI Key |
WLKSZZAYIXDXJI-GJWNNSPJSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCC/C=C\CC(=O)O |
Canonical SMILES |
CCCCCCCCC=CCCCCC=CCC(=O)O |
Origin of Product |
United States |
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